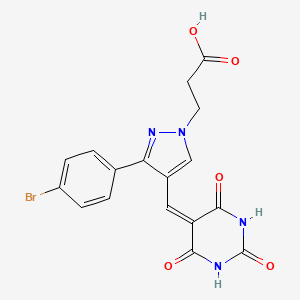![molecular formula C22H26N2O4S B2392990 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide CAS No. 922049-08-9](/img/structure/B2392990.png)
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Hydrazonoyl halides have been widely used in the synthesis of heterocyclic compounds. In this case, the compound of interest belongs to a novel series that includes 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines . These compounds were synthesized via reactions involving hydrazonoyl halides, alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones. The antimicrobial activity of these newly synthesized compounds was evaluated against various microorganisms. This field is particularly relevant due to the increasing need for effective antimicrobial agents.
Pharmacological Activities
1,3,4-Thiadiazoles: 1,3,4-Thiadiazoles are versatile heterocyclic pharmacophores with a wide range of biological activities. Some notable properties include:
- Antimicrobial Activity : Thiadiazoles have demonstrated antimicrobial effects against various pathogens .
- Anticancer Activity : Certain thiadiazoles exhibit anticancer properties .
- Antioxidant Properties : Thiadiazoles have shown antioxidant activity .
- Antidepressant and Anticonvulsant Effects : These compounds have potential in treating depression and epilepsy .
- Antihypertensive Activity : Some thiadiazoles may help manage hypertension .
- Acetylcholinesterase Inhibition : Relevant for Alzheimer’s disease treatment .
Thiazoles: Thiazoles are another class of heterocyclic compounds with diverse pharmacological applications:
- Allergies, Hypertension, and Inflammation : Thiazoles are found in drugs used to treat allergies, hypertension, and inflammation .
- Treatment of Bacterial Infections and HIV : Thiazoles have been explored for their antibacterial and antiviral properties .
- Sleep Disorders and Pain Management : Recent research investigates thiazoles for sleep disorders and pain relief .
1,2,4-Triazolopyrimidines
These compounds have attracted interest due to their pharmacological activities:
- Antitumor and Antimalarial Effects : 1,2,4-triazolopyrimidines exhibit antitumor and antimalarial properties .
- Antimicrobial and Anti-Inflammatory Properties : They may combat infections and inflammation .
- Macrophage Activation : Relevant for immune response modulation .
Other Potential Applications
While the mentioned fields cover significant aspects, it’s worth exploring other potential applications. For instance, indole derivatives (which share some structural features with the compound of interest) have been investigated for COX-1 and COX-2 inhibition . Additionally, imidazole-containing compounds have been synthesized and evaluated for antimicrobial potential .
Eigenschaften
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-6-11-24-18-9-8-17(13-19(18)28-14-22(4,5)21(24)25)23-29(26,27)20-10-7-15(2)12-16(20)3/h6-10,12-13,23H,1,11,14H2,2-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRXBPPEPJPEET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2392907.png)

![2-(4-(benzylsulfonyl)butanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2392909.png)
![2-[(5-Fluoro-2-methylanilino)methyl]-6-methoxybenzenol](/img/structure/B2392911.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/structure/B2392913.png)
![3-(1-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2392916.png)
![1-(benzo[d]isoxazol-3-yl)-N-(2-(benzofuran-2-yl)-2-hydroxypropyl)methanesulfonamide](/img/structure/B2392920.png)
![8-(2,3-Dichlorobenzoyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2392922.png)

![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone](/img/structure/B2392925.png)

![N-(3-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2392928.png)
![N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline](/img/structure/B2392929.png)
